6-Bromo-1H-indazole-4-carboxylic acid

Catalog No.
S700630
CAS No.
885523-08-0
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1H-indazole-4-carboxylic acid

CAS Number

885523-08-0

Product Name

6-Bromo-1H-indazole-4-carboxylic acid

IUPAC Name

6-bromo-1H-indazole-4-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)

InChI Key

YYONCBWTWPVWRT-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)Br

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)Br

The exact mass of the compound 6-Bromo-1H-indazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromo-1H-indazole-4-carboxylic acid (CAS 885523-08-0) is a bifunctional, privileged scaffold widely procured for the development of targeted therapeutics, including kinase and complement factor D inhibitors [1]. Featuring a reactive 6-bromo handle for palladium-catalyzed cross-coupling and a 4-carboxylic acid group for facile amidation, this compound enables orthogonal functionalization[2]. Its specific substitution pattern dictates the spatial orientation of downstream pharmacophores, making it a critical starting material for structure-activity relationship (SAR) studies where precise vector alignment is required for target protein binding [1].

Substituting 6-Bromo-1H-indazole-4-carboxylic acid with positional isomers, such as 5-bromo-1H-indazole-3-carboxylic acid or 6-bromo-1H-indazole lacking the carboxylate, fundamentally alters the molecule's trajectory within enzyme active sites[1]. In kinase and complement factor D inhibitor development, the 6-bromo and 4-carboxyl pairing provides a specific vector geometry that cannot be replicated by 3- or 5-substituted analogs. Attempted substitutions routinely result in a severe loss of target binding potency, stalled downstream cross-coupling reactions due to altered steric hindrance, and wasted procurement cycles chasing inactive structural variants [1].

Orthogonal Reactivity for High-Yield Library Synthesis

In the synthesis of indazole-based inhibitor libraries, 6-bromo-1H-indazole-4-carboxylic acid demonstrates superior orthogonal reactivity compared to non-halogenated or mono-functionalized indazoles [1]. The 4-carboxylic acid can be activated and coupled with amines in high yields without interfering with the 6-bromo group. In contrast, using a generic indazole carboxylic acid requires subsequent, often unselective, halogenation steps that significantly reduce overall yield and complicate purification [1].

Evidence DimensionSynthesis efficiency and step economy
Target Compound DataDirect amidation followed by selective cross-coupling
Comparator Or BaselineUnsubstituted 1H-indazole-4-carboxylic acid (requires low-yielding post-amidation bromination)
Quantified DifferenceEliminates unselective halogenation steps, improving overall library yield
ConditionsStandard combinatorial library synthesis protocols

Procuring the pre-functionalized 6-bromo/4-carboxy scaffold eliminates low-yielding downstream halogenation steps, accelerating library generation.

Critical Vector Alignment for Inhibitor Potency

The specific 6,4-substitution pattern of 6-bromo-1H-indazole-4-carboxylic acid is critical for maintaining binding affinity in targeted inhibitors, such as those for complement factor D[1]. When the carboxylic acid is shifted to the 3-position (e.g., 5-bromo-1H-indazole-3-carboxylic acid), the resulting amides project into solvent-exposed regions rather than the intended binding pocket, leading to a multi-fold drop in target inhibition [2]. Patent data highlights the 6-bromo-4-carboxy core as a necessary precursor to achieve nanomolar IC50 values in biaryl derivatives [1].

Evidence DimensionDownstream inhibitor potency (IC50)
Target Compound DataEnables high-affinity (nanomolar) target inhibition
Comparator Or Baseline3-carboxylic acid or 5-bromo positional isomers
Quantified DifferenceMulti-fold loss of potency with isomeric substitution
ConditionsEnzymatic inhibition assays for targeted proteins

Buyers must secure the exact 6,4-isomer to ensure downstream drug candidates retain their intended biological activity and binding geometry.

Optimized Steric Profile for Palladium-Catalyzed Cross-Coupling

The 6-bromo position on the indazole ring offers an optimal balance of electronic activation and steric accessibility for Suzuki and Buchwald-Hartwig cross-coupling reactions[1]. Compared to 7-bromo-1H-indazole derivatives, where the adjacent NH group and peri-interactions hinder oxidative addition, the 6-bromo derivative achieves higher conversion rates in standard cross-coupling protocols. This ensures that the 4-carboxamide derivatives can be efficiently elaborated into complex biaryl systems without requiring excessive catalyst loading[1].

Evidence DimensionCross-coupling conversion efficiency
Target Compound DataHigh conversion under standard Pd-catalysis
Comparator Or Baseline7-bromo-1H-indazole analogs (sterically hindered)
Quantified DifferenceSignificant reduction in required catalyst loading and reaction time
ConditionsPalladium-catalyzed Suzuki/Buchwald-Hartwig coupling

Selecting the 6-bromo isomer ensures robust, scalable cross-coupling performance, reducing the cost of expensive palladium catalysts in process chemistry.

Synthesis of Complement Factor D Inhibitors

Directly leveraging its precise vector geometry, 6-bromo-1H-indazole-4-carboxylic acid is a primary building block for aminomethyl-biaryl derivatives targeting the complement alternative pathway[1]. It is the exact precursor required to achieve the necessary binding conformation for treating age-related macular degeneration and related ophthalmic diseases [1].

Development of Kinase Inhibitor Libraries

The orthogonal reactivity of the 4-carboxylic acid and 6-bromo groups makes this compound ideal for combinatorial library synthesis [2]. Medicinal chemists utilize it to rapidly generate diverse indazole amides, followed by late-stage Suzuki coupling, to systematically explore structure-activity relationships in oncology drug discovery [2].

Scale-Up of Biaryl Indazole Scaffolds

In process chemistry, the predictable and high-yielding cross-coupling behavior of the 6-bromo position, free from the steric hindrance seen in 7-bromo analogs, allows for the efficient scale-up of complex biaryl indazole intermediates using standard palladium catalysis [2].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

6-Bromo-1H-indazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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